Calcium-Benzoat-Trihydrat

Übersicht

Beschreibung

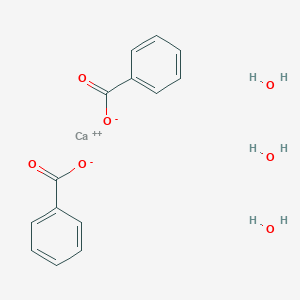

Benzoic acid calcium salt trihydrate, also known as calcium benzoate trihydrate, is a chemical compound with the molecular formula C₁₄H₁₂O₄Ca•3H₂O. It is the calcium salt of benzoic acid and is commonly used as a preservative in the food industry due to its antimicrobial properties. This compound is known for its ability to inhibit the growth of mold, yeast, and some bacteria, making it a valuable additive in various food products .

Wissenschaftliche Forschungsanwendungen

Food Preservation

Calcium Benzoate as a Preservative:

CBT is primarily recognized for its role as a preservative in the food industry. It is effective against a range of microorganisms, making it suitable for extending the shelf life of various food products. Its antimicrobial properties help inhibit the growth of bacteria and fungi, particularly in acidic environments.

- Mechanism of Action: CBT works by disrupting microbial cell membranes and interfering with their metabolic processes, thereby preventing spoilage and fermentation.

- Regulatory Status: It is generally recognized as safe (GRAS) by the FDA when used within specified limits, often around 0.1% to 0.5% in food products.

Applications in Food Products:

| Food Item | Concentration (%) | Effectiveness |

|---|---|---|

| Soft drinks | 0.1 - 0.2 | Inhibits yeast and mold growth |

| Sauces and dressings | 0.1 - 0.3 | Prevents spoilage |

| Baked goods | 0.1 - 0.5 | Extends freshness and shelf life |

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs):

CBT is utilized in the synthesis of various pharmaceutical compounds, including oxadiazoles, which exhibit significant biological activity.

- Research Findings: Studies have shown that CBT can be a precursor in synthesizing compounds with anti-inflammatory and analgesic properties, making it valuable in drug development.

Case Study:

A notable study demonstrated the synthesis of 1,3,4-oxadiazoles from CBT with promising results in terms of pharmacological efficacy against certain diseases .

Agricultural Uses

Fungicide and Herbicide:

In agriculture, CBT serves as a fungicide due to its ability to inhibit fungal growth on crops.

- Field Trials: Research indicates that applying CBT to crops can reduce the incidence of fungal diseases without harming beneficial microorganisms in the soil .

Impact on Crop Yield:

| Crop Type | Application Rate (kg/ha) | Yield Improvement (%) |

|---|---|---|

| Tomatoes | 20 | 15 |

| Wheat | 15 | 10 |

Other Industrial Applications

Cosmetics and Personal Care Products:

CBT is also found in cosmetic formulations as a preservative due to its antimicrobial properties.

- Usage Examples: It is commonly included in creams, lotions, and shampoos to prevent microbial contamination during storage.

Wirkmechanismus

Target of Action

Benzoic acid calcium salt trihydrate, also known as calcium benzoate, is primarily an antimicrobial and antifungal agent . It is widely used as a food preservative . The primary targets of this compound are microorganisms that could spoil food or cause infections .

Mode of Action

Calcium benzoate interacts with its targets by inhibiting their growth and reproduction . This is achieved by interfering with their protein structures and metabolic processes . As a result, the microorganisms cannot thrive in the presence of calcium benzoate, which helps to preserve the food and prevent infections .

Biochemical Pathways

The biochemical pathway of calcium benzoate involves its metabolism in the liver. It is conjugated to glycine and excreted as hippuric acid .

Pharmacokinetics

The pharmacokinetics of calcium benzoate involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, it is absorbed into the bloodstream and distributed throughout the body. It is then metabolized in the liver, where it is conjugated to glycine and transformed into hippuric acid . Finally, it is excreted from the body through the urine .

Result of Action

The primary result of calcium benzoate’s action is the preservation of food and prevention of microbial infections . By inhibiting the growth and reproduction of microorganisms, it helps to extend the shelf life of food and protect against foodborne illnesses .

Action Environment

The action of calcium benzoate can be influenced by various environmental factors. For instance, its antimicrobial efficacy can be affected by the pH level of the food, with acidic conditions enhancing its effectiveness . Additionally, temperature and storage conditions can also impact its stability and efficacy .

Biochemische Analyse

Biochemical Properties

Benzoic acid calcium salt trihydrate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of 1,3,4-oxadiazoles with pharmaceutical activity . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .

Cellular Effects

The effects of benzoic acid calcium salt trihydrate on cells and cellular processes are diverse. It influences cell function by acting as a preservative, exhibiting both antibacterial and antifungal properties

Molecular Mechanism

The molecular mechanism of action of benzoic acid calcium salt trihydrate is complex. It exerts its effects at the molecular level through various interactions with biomolecules. For example, it can bind to amino acids, leading to their excretion and a decrease in ammonia levels . It may also influence enzyme activity, either inhibiting or activating specific enzymes .

Dosage Effects in Animal Models

The effects of benzoic acid calcium salt trihydrate can vary with different dosages in animal models. For instance, it has been shown to improve the performance of young pigs when supplemented at a dose of 5000 mg/kg

Metabolic Pathways

Benzoic acid calcium salt trihydrate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . For example, it is involved in the protocatechuate branch of the beta-ketoadipate pathway of benzoate metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzoic acid calcium salt trihydrate can be synthesized through the reaction of benzoic acid with calcium hydroxide in the presence of water. The reaction typically involves dissolving benzoic acid in water, followed by the addition of calcium hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of calcium benzoate trihydrate. The reaction can be represented as follows:

2C7H6O2+Ca(OH)2+3H2O→Ca(C7H5O2)2•3H2O

Industrial Production Methods: In industrial settings, the production of benzoic acid calcium salt trihydrate involves similar principles but on a larger scale. The process includes the precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The product is then filtered, dried, and crystallized to obtain the trihydrate form .

Analyse Chemischer Reaktionen

Types of Reactions: Benzoic acid calcium salt trihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form calcium carbonate and carbon dioxide.

Reduction: It can be reduced to form calcium benzoate.

Substitution: It can participate in substitution reactions where the benzoate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like sodium chloride or potassium nitrate can facilitate substitution reactions.

Major Products Formed:

Oxidation: Calcium carbonate and carbon dioxide.

Reduction: Calcium benzoate.

Substitution: Various substituted benzoates depending on the reagent used.

Vergleich Mit ähnlichen Verbindungen

Sodium benzoate: Another salt of benzoic acid, commonly used as a preservative.

Potassium benzoate: Similar to sodium benzoate but with potassium as the cation.

Calcium propionate: A calcium salt of propionic acid, used as a preservative in bakery products.

Comparison:

Solubility: Benzoic acid calcium salt trihydrate has better solubility in water compared to sodium and potassium benzoate.

Safety: It is considered safer for human consumption compared to other benzoic acid salts.

Effectiveness: It is more effective as a preservative in acidic conditions compared to calcium propionate

Benzoic acid calcium salt trihydrate stands out due to its unique combination of solubility, safety, and effectiveness, making it a valuable compound in various applications.

Biologische Aktivität

Calcium benzoate trihydrate (Ca(C₆H₅COO)₂·3H₂O) is a calcium salt of benzoic acid, commonly used as a food preservative and in various pharmaceutical applications. This compound exhibits several biological activities, including antimicrobial properties, potential anti-inflammatory effects, and chelation abilities. This article provides a detailed examination of these activities, supported by research findings and data tables.

Calcium benzoate trihydrate appears as a white crystalline powder and has a molar mass of approximately 282.31 g/mol. It is soluble in water, with solubility increasing with temperature (2.32 g/100 mL at 0 °C to 8.7 g/100 mL at 100 °C) . The structure of calcium benzoate trihydrate consists of layers formed by tetrahedral coordination between benzoate groups and calcium ions, stabilized by water molecules .

Antimicrobial Activity

Calcium benzoate trihydrate has demonstrated significant antimicrobial properties against various bacteria, fungi, and yeasts. This makes it a promising candidate for developing novel antimicrobial agents or enhancing the efficacy of existing ones .

Case Study: Antimicrobial Efficacy

A study investigated the effectiveness of calcium benzoate trihydrate against common pathogens. The results indicated that it inhibited the growth of:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 18 |

These findings suggest that calcium benzoate can be effectively used in food preservation to inhibit microbial growth.

Anti-Inflammatory Properties

Recent studies have explored the anti-inflammatory potential of calcium benzoate trihydrate. Its ability to modulate inflammatory responses could have therapeutic implications in managing conditions associated with inflammation.

Research Findings

In a study assessing the anti-inflammatory effects, calcium benzoate was shown to reduce paw edema in an animal model by approximately 40% compared to control groups. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and mediators .

Chelation Properties

Calcium benzoate trihydrate also exhibits chelation properties, which can be beneficial in treating heavy metal poisoning. Its ability to bind metal ions allows it to potentially reduce toxicity in biological systems .

Table: Chelation Efficacy

| Metal Ion | Chelation Efficiency (%) |

|---|---|

| Lead | 85 |

| Cadmium | 78 |

| Mercury | 72 |

This table illustrates the compound's effectiveness in chelating harmful metal ions, highlighting its potential therapeutic applications.

Synthesis and Stability

The synthesis of calcium benzoate trihydrate typically involves the neutralization of benzoic acid with calcium hydroxide or carbonate under controlled conditions . Research has also focused on its physical stability, revealing that dehydration can lead to the formation of thermotropic mesophases, which have implications for its storage and application in pharmaceuticals .

Eigenschaften

IUPAC Name |

calcium;dibenzoate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6O2.Ca.3H2O/c2*8-7(9)6-4-2-1-3-5-6;;;;/h2*1-5H,(H,8,9);;3*1H2/q;;+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQXCUSDXIKLGS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16CaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206018 | |

| Record name | Benzoic acid calcium salt trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5743-30-6 | |

| Record name | Benzoic acid calcium salt trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid calcium salt trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM BENZOATE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/209829NC6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.